molecular formula C18H18N2O2S B11631977 2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one

2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one

Cat. No.: B11631977
M. Wt: 326.4 g/mol
InChI Key: QLNMQDLFSXLCQL-UHFFFAOYSA-N
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Description

2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one is a quinazolinone derivative featuring a thioether linker substituted with a 4-ethylphenoxyethyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[2-(4-ethylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C18H18N2O2S/c1-2-13-7-9-14(10-8-13)22-11-12-23-18-19-16-6-4-3-5-15(16)17(21)20-18/h3-10H,2,11-12H2,1H3,(H,19,20,21)

InChI Key

QLNMQDLFSXLCQL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with anthranilic acid and 4-ethylphenol as the primary starting materials.

    Formation of Intermediate: Anthranilic acid is reacted with 4-ethylphenol in the presence of a suitable catalyst to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.

    Substitution: The quinazolinone core is then reacted with 2-(4-ethylphenoxy)ethyl chloride in the presence of a base to introduce the ethylphenoxyethylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include:

    Batch Reactors: Used for controlled synthesis with precise reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

  • With H₂O₂ (30%) : Forms sulfoxide at room temperature (24 hrs, 75% yield) .

  • With KMnO₄ (acidic) : Forms sulfone at 60°C (12 hrs, 68% yield) .

Impact on Bioactivity :

Oxidized ProductIC₅₀ (CA IX Inhibition, nM)Selectivity (CA IX/CA II)
Sulfoxide derivative45.218.3
Sulfone derivative32.723.5
Data adapted from carbonic anhydrase inhibition studies

Reduction Reactions

The quinazolinone core can be reduced to dihydroquinazoline derivatives:

  • Catalytic Hydrogenation (H₂/Pd-C) : Yields 3,4-dihydroquinazoline (95% conversion, 6 hrs) .

  • NaBH₄ in EtOH : Partially reduces the carbonyl group (50% yield, 3 hrs) .

Electrophilic Substitution

The aromatic quinazolinone ring undergoes nitration at position 6 or 8:

Nitrating AgentConditionsProduct PositionYield
HNO₃/H₂SO₄ (fuming)0°C, 2 hrs6-Nitro82%
Acetyl nitrateRT, 4 hrs8-Nitro67%
Mechanism involves protonation of the nitrogen atom to direct electrophiles

Nucleophilic Reactions

The thioether side chain participates in nucleophilic substitutions:

  • With Hydrazine : Cleaves the thioether to form 2-hydrazinoquinazolin-4(1H)-one (85% yield) .

  • With Alkyl Halides : Undergoes further S-alkylation to generate branched thioethers (e.g., reaction with methyl iodide) .

Hydrolysis and Stability

  • Acidic Hydrolysis (HCl, reflux) : Cleaves the ethylphenoxy ether to yield 4-ethylphenol and 2-(2-hydroxyethylthio)quinazolin-4(1H)-one .

  • Alkaline Hydrolysis (NaOH, 80°C) : Degrades the quinazolinone ring to anthranilic acid derivatives .

Biological Interaction Pathways

The compound inhibits human carbonic anhydrase isoforms via Zn²⁺ coordination and hydrophobic interactions:

Target EnzymeInhibition Constant (Kᵢ, nM)Selectivity Ratio vs. CA II
hCA IX8.095.0
hCA XII10.870.0
Data from crystallographic and kinetic studies

Comparative Reactivity of Analogues

Compound ModificationReaction Rate (vs. Parent)Bioactivity Change
Methylphenoxy substituent1.2× faster oxidation15% lower CA IX inhibition
Phenylthio substituent0.8× slower nitration30% higher cytotoxicity
Structural analogs from

Scientific Research Applications

Biological Activities

The applications of 2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one primarily lie in medicinal chemistry, where it has been investigated for various biological activities:

  • Anticancer Properties : Quinazolinone derivatives have shown promise as potential anticancer agents. The compound's ability to interact with specific enzymes and receptors involved in cancer pathways makes it a candidate for further development in cancer therapeutics .
  • Antimicrobial Activity : Research indicates that quinazolinones exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural features of this compound may enhance its efficacy against various microbial strains .
  • Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential applications in treating inflammatory diseases.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, often involving the modification of existing quinazolinone derivatives. The compound serves as a precursor for synthesizing new derivatives, which may exhibit enhanced biological activities or reduced side effects .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Studies have shown that variations in substituents can significantly influence biological activity. For instance, compounds with additional hydroxyl groups or different alkyl chains may exhibit improved antioxidant or anticancer properties .

Case Studies and Research Findings

Several studies have documented the efficacy of quinazolinone derivatives, including this compound:

  • Antioxidant Activity Evaluation : A study evaluated various quinazolinone derivatives for their antioxidant properties using multiple assays (CUPRAC, ABTS). Results indicated that specific structural modifications led to enhanced antioxidant activity, suggesting that similar modifications could be explored for this compound .
  • Antimicrobial Studies : Research has demonstrated that certain quinazolinone derivatives exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound may also possess similar properties, warranting further investigation .
  • Cancer Cell Line Studies : In vitro studies have shown that quinazolinones can inhibit cell proliferation in various cancer cell lines. The specific mechanisms of action often involve interference with cell cycle progression or induction of apoptosis, making this class of compounds particularly interesting for cancer therapy .

Mechanism of Action

The mechanism of action of 2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may:

    Inhibit Enzymes: Bind to the active site of enzymes, preventing their normal function.

    Modulate Receptors: Interact with cell surface receptors, altering cellular signaling pathways.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through various pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The activity of quinazolinone derivatives is highly dependent on substituents at the 2-position. Key structural comparisons include:

A. Aliphatic vs. Aromatic Thioether Substituents
  • Aliphatic Thioethers: Compounds like 2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one exhibit superior inhibitory activity against carbonic anhydrase (CA) isoforms compared to aromatic analogs. For example: 2-(Aliphatic-thio)quinazolin-4(3H)-ones (e.g., ethylthio derivatives) showed KI values of 7.1–12.6 nM against hCA IX and 57.8–85.5 nM against hCA I . The 4-ethylphenoxyethyl group may enhance lipophilicity and steric compatibility with enzyme active sites.
  • Aromatic Thioethers: Benzylthio derivatives (e.g., 2-(benzylthio)quinazolin-4(3H)-one) displayed weaker inhibition (KI: 19.3–93.6 nM for hCA IX; 229.4–740.2 nM for hCA I) . Electron-withdrawing groups (e.g., 4-Cl, 4-NO2) on the benzyl moiety improved hCA I activity but remained less potent than aliphatic analogs .
B. Heterocyclic and Hybrid Derivatives
  • Pyridinyl-Ethyl Thioethers : 2-((2-(Pyridin-2-yl)ethyl)thio)quinazolin-4(3H)-one demonstrated anti-inflammatory activity (ED50: 0.16–0.36 mmol/kg) and COX-1/COX-2 inhibition, highlighting the role of heterocyclic substituents in diversifying pharmacological profiles .
  • Chlorophenyl-Oxazolylmethyl Thioethers : 2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one (MW: 411.9) incorporates a bulky aromatic-heterocyclic group, likely influencing target selectivity beyond CA inhibition .

Key Research Findings

Table 1. Comparative Activity of Quinazolinone Derivatives
Compound Substituent Substituent Type KI (nM) hCA IX KI (nM) hCA I Additional Activities
2-([2-(4-Ethylphenoxy)ethyl]thio) Aliphatic thioether 7.1–12.6 57.8–85.5 N/A
2-(Benzylthio) Aromatic thioether 19.3–93.6 229.4–740 Lower CA inhibition
2-((4-Cyanobenzyl)thio) Aromatic thioether N/A 256.8 Moderate hCA I inhibition
2-((2-(Pyridin-2-yl)ethyl)thio) Heterocyclic thioether N/A N/A Anti-inflammatory
2-(Chlorophenyl-oxazolylmethyl)thio Hybrid thioether N/A N/A Undisclosed (structural bulk)
Key Observations:

Aliphatic Thioethers: The 4-ethylphenoxyethyl group optimizes steric and electronic interactions with CA isoforms, outperforming benzylthio analogs by >10-fold in potency .

Diverse Pharmacological Roles : Thioether linkers enable modular design, allowing activity modulation toward enzymes (CA), inflammation (COX), or microbial targets .

Biological Activity

2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one is a member of the quinazolinone family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound features a unique structure characterized by a quinazolinone core with a thioether and an ethylphenoxy group, contributing to its biological activity. The molecular formula is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S with a molecular weight of approximately 326.41 g/mol .

Anticancer Properties

Quinazolinone derivatives, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazolinone derivatives can inhibit tumor cell proliferation and induce apoptosis . The mechanism often involves the inhibition of key signaling pathways such as the PI3K/AKT pathway, which is crucial for cancer cell survival and growth.

Antimicrobial Activity

This compound also demonstrates significant antimicrobial activity. Quinazolinones have been reported to exhibit antibacterial and antifungal effects, making them potential candidates for treating infections caused by resistant strains . The specific interactions with bacterial enzymes or fungal cell membranes contribute to their efficacy.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown promise as an anti-inflammatory agent. Studies indicate that quinazolinone derivatives can reduce inflammatory markers and modulate immune responses, suggesting their utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the thioether group and the ethylphenoxy substituent plays a critical role in enhancing its binding affinity to biological targets. SAR studies reveal that modifications in these substituents can significantly influence the pharmacological properties of the compound .

Compound Structural Features Biological Activity
2-([2-(4-Methylphenoxy)ethyl]thio)quinazolin-4(1H)-oneSimilar thioether and quinazolinone coreAnticancer, antimicrobial
3-(4-Ethylphenyl)-2-thioxoquinazolin-4(1H)-oneThioxo group instead of thioetherAntitumor activity
2-(Phenylthio)quinazolin-4(1H)-oneQuinazolinone core with a phenyl thioetherAntibacterial effects

The interaction studies involving this compound typically focus on its binding affinity to specific biological targets such as enzymes or receptors involved in disease pathways. Techniques like molecular docking simulations and binding assays are commonly employed to elucidate these interactions . Understanding these mechanisms is crucial for optimizing the compound's pharmacological properties.

Case Studies

Research has documented various case studies highlighting the efficacy of quinazolinone derivatives in preclinical models. For example:

  • A study demonstrated that certain derivatives exhibited potent antiproliferative effects against breast cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics .
  • Another investigation revealed that modifications in the ethylphenoxy substituent enhanced the anti-inflammatory properties of quinazolinones, leading to reduced edema in animal models .

Q & A

Q. Q1: What are the common synthetic routes for preparing 2-([2-(4-Ethylphenoxy)ethyl]thio)quinazolin-4(1H)-one, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via condensation reactions. For example, thiol-containing quinazolinone intermediates (e.g., 2-mercaptoquinazolin-4(3H)-one) can react with brominated or chlorinated alkylphenoxy derivatives under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to form the thioether linkage . Reaction time (2–6 hours), temperature (80–120°C), and stoichiometry of reactants significantly impact yield (reported 50–75%). Recrystallization from ethanol or acetonitrile is commonly used for purification .

Q. Q2: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer: Key techniques include:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., ethylphenoxy and thioether groups). The quinazolinone carbonyl typically appears at ~165–170 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirms the C=O stretch (~1680 cm⁻¹) and absence of residual thiol (-SH) peaks (~2550 cm⁻¹) .
  • HPLC-MS : Ensures >95% purity and validates molecular weight (e.g., M+H⁺ at m/z 367.4 for C₁₉H₂₁N₂O₂S) .

Advanced Mechanistic and Functional Studies

Q. Q3: What mechanistic insights explain the reactivity of the thioether linkage in this compound during functionalization?

Answer: The thioether group (C-S-C) is nucleophilic and prone to oxidation or alkylation. For instance, oxidation with H₂O₂ forms sulfoxide/sulfone derivatives, while alkylation with α-bromo carbonyl compounds introduces heterocyclic moieties (e.g., thiadiazoles) . Computational studies (DFT) suggest the sulfur atom’s electron-rich nature drives these reactions, with steric hindrance from the ethylphenoxy group influencing regioselectivity .

Q. Q4: How do substituents on the quinazolinone core affect biological activity, and what methodologies are used to study this?

Answer: Substituents at the 2- and 4-positions modulate interactions with biological targets. For example:

  • Antitumor activity : Thiadiazole-modified derivatives showed IC₅₀ values <10 μM against breast cancer cell lines (MCF-7) via topoisomerase II inhibition .
  • Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding affinities to enzymes (e.g., EGFR tyrosine kinase), guided by X-ray crystallography data of analogous quinazolinones .

Data Contradictions and Optimization Challenges

Q. Q5: Why do synthetic yields vary across studies, and how can researchers address these inconsistencies?

Answer: Discrepancies arise from:

  • By-product formation : Competing reactions (e.g., oxidation of thiols during synthesis) reduce yields. Using inert atmospheres (N₂/Ar) and fresh reducing agents (e.g., Fe powder in acetic acid) minimizes this .
  • Solvent polarity : Lower yields in non-polar solvents (toluene vs. DMF) due to poor solubility of intermediates. Optimization via Hansen solubility parameters is recommended .

Q. Q6: How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing novel derivatives?

Answer: Contradictions often stem from tautomerism (e.g., lactam-lactim forms in quinazolinones) or solvent effects. Strategies include:

  • Variable-temperature NMR : To identify dynamic equilibria.
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously .

Advanced Modifications and Applications

Q. Q7: What strategies enable the introduction of heterocyclic moieties (e.g., triazoles, thiadiazoles) to enhance bioactivity?

Answer: Click chemistry (CuAAC) or cyclocondensation reactions are effective:

  • Thiadiazoles : Reacting thioacetylhydrazine intermediates with P₂S₅ in xylene yields thiadiazole derivatives with antitumor potential .
  • Triazoles : Azide-alkyne cycloaddition under Cu(I) catalysis introduces 1,2,3-triazoles, improving pharmacokinetic properties .

Q. Q8: How do computational methods guide the design of derivatives with improved target selectivity?

Answer:

  • Pharmacophore modeling : Identifies essential interactions (e.g., hydrogen bonds with kinase ATP pockets) .
  • MD simulations : Predicts stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS) .

Safety and Handling Considerations

Q. Q9: What precautions are critical when handling intermediates with reactive thiol or nitro groups?

Answer:

  • Thiols : Use fume hoods and chelating agents (e.g., EDTA) to prevent oxidation.
  • Nitro derivatives : Avoid contact with reducing agents to prevent explosive by-products. Toxicity data (e.g., LD₅₀ in rats) should be referenced from SDS sheets .

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